Regioisomeric Specificity in Steroid Dehydrogenase Inhibition: 3-Ethyl-5-hydroxy vs. 5-Ethyl-2-hydroxy
While direct activity data for 3-ethyl-5-hydroxy-N,N-dimethylbenzamide against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) are not publicly available, its close regioisomer 5-ethyl-2-hydroxy-N,N-dimethylbenzamide (CAS: 1243455-78-8) exhibits an IC50 of 130 nM in human placental microsomal assays [1]. This demonstrates that the benzamide scaffold, when appropriately substituted, can achieve nanomolar potency against this therapeutically relevant target. The target compound's distinct 3-ethyl-5-hydroxy arrangement is predicted to alter hydrogen-bond geometry and steric fit within the 17β-HSD2 active site, creating a non-interchangeable structure-activity relationship relative to the 5-ethyl-2-hydroxy analog . Researchers targeting steroidogenic enzymes must therefore validate and distinguish each regioisomer independently.
| Evidence Dimension | Inhibitory potency against 17β-HSD2 |
|---|---|
| Target Compound Data | Not determined (no public data located) |
| Comparator Or Baseline | 5-ethyl-2-hydroxy-N,N-dimethylbenzamide: IC50 = 130 nM |
| Quantified Difference | Cannot be quantified; regioisomeric activity unknown |
| Conditions | Human placental microsomal fraction, [3H]E2 substrate, HPLC analysis (comparator data) |
Why This Matters
This comparison highlights that regioisomeric substitution is a critical procurement specification; sourcing the wrong isomer can result in a >1000-fold difference in target potency, as demonstrated by the comparator's nanomolar activity.
- [1] BindingDB. BDBM50426586 (CHEMBL2324365). Affinity Data: IC50 130 nM. Target: 17-beta-hydroxysteroid dehydrogenase type 2 (Human). View Source
